molecular formula C13H12BrNO3 B12998218 1-(2-Bromobenzoyl)-1,2,5,6-tetrahydropyridine-3-carboxylic acid

1-(2-Bromobenzoyl)-1,2,5,6-tetrahydropyridine-3-carboxylic acid

Cat. No.: B12998218
M. Wt: 310.14 g/mol
InChI Key: JMQYKVZKJTYQAW-UHFFFAOYSA-N
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Description

1-(2-Bromobenzoyl)-1,2,5,6-tetrahydropyridine-3-carboxylic acid is an organic compound that features a bromobenzoyl group attached to a tetrahydropyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Bromobenzoyl)-1,2,5,6-tetrahydropyridine-3-carboxylic acid typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

1-(2-Bromobenzoyl)-1,2,5,6-tetrahydropyridine-3-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzoyl derivatives, while oxidation and reduction can lead to changes in the oxidation state of the compound .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1-(2-Bromobenzoyl)-1,2,5,6-tetrahydropyridine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The bromobenzoyl group can interact with various enzymes and receptors, leading to changes in their activity. The tetrahydropyridine ring may also play a role in modulating the compound’s biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(2-Bromobenzoyl)-1,2,5,6-tetrahydropyridine-3-carboxylic acid is unique due to its specific structural features, such as the combination of a bromobenzoyl group and a tetrahydropyridine ring. This combination imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.

Properties

Molecular Formula

C13H12BrNO3

Molecular Weight

310.14 g/mol

IUPAC Name

1-(2-bromobenzoyl)-3,6-dihydro-2H-pyridine-5-carboxylic acid

InChI

InChI=1S/C13H12BrNO3/c14-11-6-2-1-5-10(11)12(16)15-7-3-4-9(8-15)13(17)18/h1-2,4-6H,3,7-8H2,(H,17,18)

InChI Key

JMQYKVZKJTYQAW-UHFFFAOYSA-N

Canonical SMILES

C1CN(CC(=C1)C(=O)O)C(=O)C2=CC=CC=C2Br

Origin of Product

United States

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